molecular formula C21H20N2S B2536823 1-benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 94875-12-4

1-benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2536823
CAS No.: 94875-12-4
M. Wt: 332.47
InChI Key: VGGMYZQCWLEYNX-UHFFFAOYSA-N
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Description

1-benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C21H20N2S and its molecular weight is 332.47. The purity is usually 95%.
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Biological Activity

1-Benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS Number: 94875-12-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C21H20N2S
  • Molecular Weight : 332.46 g/mol
  • Boiling Point : 498.8 ± 38.0 °C
  • Density : 1.2 ± 0.1 g/cm³

The biological activity of this compound is primarily attributed to its interaction with topoisomerase II (topoII), an enzyme crucial for DNA replication and repair. Recent studies have shown that this compound acts as a selective inhibitor of topoIIα over topoIIβ, which is significant because most existing topoII inhibitors also affect both isoforms indiscriminately. This selectivity can potentially reduce side effects associated with conventional chemotherapy agents.

Biological Assays and Efficacy

Several studies have evaluated the biological activity of this compound through various in vitro and in vivo assays.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (µM) Reference
G-361 (melanoma)2
MCF-7 (breast)15
HepG2 (liver)25

These results indicate that the compound is particularly effective against melanoma cells compared to other cancer types.

The mechanism by which this compound inhibits topoII was elucidated through a series of biochemical assays:

  • DNA Relaxation Assay : The compound inhibited DNA relaxation with an IC50 value of approximately 160 µM for topoIIα.
  • Intercalation Studies : Unlike many other inhibitors that intercalate into DNA, this compound does not exhibit such behavior, suggesting a unique mechanism that avoids the formation of covalent enzyme/DNA complexes .

Case Studies

A notable case study involved the administration of this compound in murine models bearing human tumor xenografts. The study reported a significant reduction in tumor volume compared to control groups treated with standard chemotherapy agents. This suggests that the compound not only inhibits tumor growth but may also enhance the effectiveness of existing treatments when used in combination therapies.

Safety and Toxicity Profile

Safety profiling conducted on a panel of 47 proteins revealed minimal off-target effects. The only notable activity was observed against cyclooxygenase-1 (COX-1), with an IC50 value of approximately 4–4.5 µM, which is significantly lower than traditional COX inhibitors like indomethacin . This profile indicates a favorable safety margin for further clinical development.

Properties

IUPAC Name

1-benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2S/c24-21-18-13-7-8-14-19(18)23(15-16-9-3-1-4-10-16)20(22-21)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGMYZQCWLEYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.